Illudin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

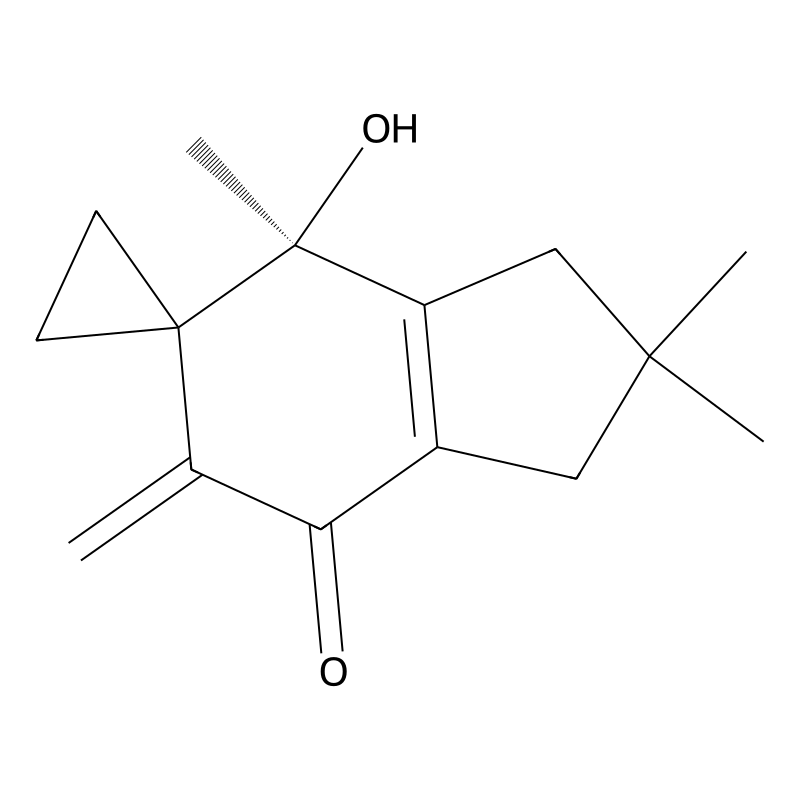

Illudin C is a naturally occurring sesquiterpene compound derived from specific fungi, particularly the genus Omphalotus. It is part of a larger family known as illudins, which are characterized by their unique tricyclic structure and notable biological activities. Illudin C exhibits a complex arrangement of functional groups, including hydroxyl and cyclopropane moieties, which contribute to its chemical reactivity and biological properties. The compound has garnered attention due to its potential applications in cancer therapy, although its inherent toxicity limits its use in clinical settings.

- Michael Addition: Thiols attack the α,β-unsaturated carbonyl group of illudin C.

- Formation of Electrophilic Intermediates: This step leads to the generation of highly reactive species that can further react with nucleophiles such as DNA bases.

The reactivity profile of illudin C suggests that it can disrupt DNA synthesis and induce apoptosis in malignant cells, making it a subject of interest for further research in anticancer strategies .

The synthesis of illudin C has been achieved through various methods, including total synthesis and semi-synthetic approaches. Some notable methods include:

- Total Synthesis: A convergent total synthesis has been reported that assembles the tricyclic structure from simpler precursors using multi-step reactions .

- Semi-synthesis: This approach involves modifying naturally occurring illudins to enhance their therapeutic properties while reducing toxicity .

These synthetic strategies are crucial for producing illudin C and its analogs for research purposes and potential therapeutic applications.

Interaction studies have revealed that illudin C primarily targets thiol-containing proteins within cells. Its interactions lead to the modification of key enzymes involved in cellular redox processes, such as glutathione reductase and thioredoxin reductase. These interactions are essential for understanding the compound's mechanism of action and potential pathways for developing less toxic derivatives that retain antitumor activity .

Illudin C shares structural and functional similarities with several other compounds within the sesquiterpene family. Key similar compounds include:

- Illudin S: More cytotoxic than illudin C but also more toxic to normal cells.

- Hydroxymethylacylfulvene: A derivative of illudin S with improved selectivity for malignant cells.

- Duocarmycin: Another alkylating agent known for its potent antitumor activity but differs structurally from illudins.

Comparison TableCompound Structure Type Cytotoxicity Selectivity for Cancer Cells Illudin C Tricyclic sesquiterpene Moderate High Illudin S Tricyclic sesquiterpene High Moderate Hydroxymethylacylfulvene Modified sesquiterpene Lower Very High Duocarmycin Cyclopropyl-containing High Moderate

| Compound | Structure Type | Cytotoxicity | Selectivity for Cancer Cells |

|---|---|---|---|

| Illudin C | Tricyclic sesquiterpene | Moderate | High |

| Illudin S | Tricyclic sesquiterpene | High | Moderate |

| Hydroxymethylacylfulvene | Modified sesquiterpene | Lower | Very High |

| Duocarmycin | Cyclopropyl-containing | High | Moderate |

Illudin C's unique structural features, particularly its specific arrangement of functional groups and reactivity towards thiols, distinguish it from these similar compounds while contributing to its biological activity .